molecular formula C16H22N6O B12229742 4-cyclopropyl-1-methyl-3-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one

4-cyclopropyl-1-methyl-3-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B12229742
M. Wt: 314.39 g/mol
InChI Key: XUPHVDHLKWOLNC-UHFFFAOYSA-N
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Description

4-cyclopropyl-1-methyl-3-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-1-methyl-3-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-amino-1,2,4-triazoles with methyl 3-(2-cycloamino-4-methylpyrimidin-5-yl)-3-oxopropionates . The reaction conditions often include the use of aromatic aldehydes, triethyl orthoformate, or dimethylformamide dimethyl acetal (DMFDMA) as C1 synthons .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-1-methyl-3-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

4-cyclopropyl-1-methyl-3-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-cyclopropyl-1-methyl-3-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyclopropyl-1-methyl-3-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one stands out due to its unique combination of a triazole ring with a piperidine and pyrimidine moiety

Properties

Molecular Formula

C16H22N6O

Molecular Weight

314.39 g/mol

IUPAC Name

4-cyclopropyl-2-methyl-5-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-1,2,4-triazol-3-one

InChI

InChI=1S/C16H22N6O/c1-11-9-17-15(18-10-11)21-7-5-12(6-8-21)14-19-20(2)16(23)22(14)13-3-4-13/h9-10,12-13H,3-8H2,1-2H3

InChI Key

XUPHVDHLKWOLNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N2CCC(CC2)C3=NN(C(=O)N3C4CC4)C

Origin of Product

United States

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